2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound that consists of a bromine atom, a pyrroloquinoline core, and a benzamide group. Its structural complexity and functional groups make it an interesting subject for scientific research in fields such as medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic routes to this compound typically involve multi-step processes that include the construction of the pyrroloquinoline core and subsequent functionalization to introduce the benzamide and bromine groups. Industrial methods for synthesizing this compound may involve:
Formation of the pyrroloquinoline structure through condensation reactions.
Introduction of the benzamide group through amidation reactions.
Bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Chemical Reactions Analysis
The compound undergoes various types of chemical reactions, including:
Oxidation
It can be oxidized under specific conditions to introduce additional functional groups.
Reduction
Reduction reactions can modify certain functional groups, potentially altering the compound's properties.
Substitution
The bromine atom can be a site for nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has various applications in scientific research:
Chemistry
Studied for its reactivity and potential as a building block in organic synthesis.
Biology
Explored for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine
Investigated for its possible use in developing new pharmaceuticals, especially in targeting specific enzymes or receptors.
Industry
May have applications in material science, such as the development of novel polymers or dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact pathways involved would depend on the context of its use and the biological systems studied.
Comparison with Similar Compounds
When compared with other compounds that share a similar pyrroloquinoline core, 2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is unique due to the presence of the bromine atom and the benzamide group. Similar compounds might include variations in the substituents, such as:
2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrroloquinolin-8-yl)acetamide
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrroloquinolin-8-yl)benzamide
2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrroloquinolin-8-yl)benzamide
These comparisons highlight the role of specific functional groups in determining the chemical and biological properties of the compound.
Hope you find this detailed breakdown both informative and engaging!
Properties
IUPAC Name |
2-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-15-4-2-1-3-14(15)18(23)20-13-9-11-5-6-16(22)21-8-7-12(10-13)17(11)21/h1-4,9-10H,5-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZIEUZNEZPUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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